4-Methyl-3-(trifluormethyl)zimtsäure

Übersicht

Beschreibung

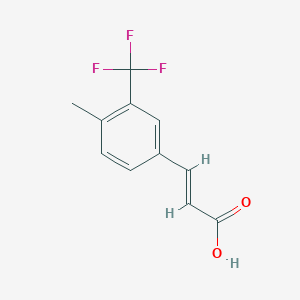

4-Methyl-3-(trifluoromethyl)cinnamic acid is an organic compound with the molecular formula C11H9F3O2. It is a derivative of cinnamic acid, characterized by the presence of a methyl group at the 4-position and a trifluoromethyl group at the 3-position on the phenyl ring.

Wissenschaftliche Forschungsanwendungen

4-Methyl-3-(trifluoromethyl)cinnamic acid has a wide range of applications in scientific research:

Wirkmechanismus

Target of Action

Similar compounds, such as cinnamic acid derivatives, have been reported to exhibit antimicrobial activity .

Mode of Action

It’s worth noting that cinnamic acid derivatives have been reported to exert their activity through plasma membrane disruption, nucleic acid and protein damage, and the induction of intracellular reactive oxygen species .

Biochemical Pathways

Cinnamic acid, a related compound, is a central intermediate in the biosynthesis of a myriad of natural products including lignols, flavonoids, isoflavonoids, coumarins, aurones, stilbenes, catechin, and phenylpropanoids .

Pharmacokinetics

It’s worth noting that cytochromes p450, mainly cyp1a2 and cyp2c19, may be involved in the transformation of similar compounds .

Result of Action

Similar compounds have been reported to cause serious eye irritation, skin irritation, and may cause respiratory irritation .

Action Environment

It’s worth noting that a related compound, trans-4-(trifluoromethyl) cinnamic acid, undergoes a single fully reversible temperature-induced phase transition at around 132/131 k (cooling/heating) .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-(trifluoromethyl)cinnamic acid can be achieved through several methods. One common approach involves the aldol condensation of 4-methyl-3-(trifluoromethyl)benzaldehyde with acetic acid in the presence of a base catalyst such as sodium hydroxide. The reaction is typically carried out under reflux conditions, followed by acidification to yield the desired product .

Industrial Production Methods: For large-scale industrial production, the synthesis may involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Methyl-3-(trifluoromethyl)cinnamic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The double bond in the cinnamic acid moiety can be reduced to yield saturated derivatives.

Substitution: The trifluoromethyl and methyl groups on the phenyl ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products:

Oxidation: Formation of 4-methyl-3-(trifluoromethyl)benzoic acid.

Reduction: Formation of 4-methyl-3-(trifluoromethyl)hydrocinnamic acid.

Substitution: Formation of halogenated derivatives such as 4-methyl-3-(trifluoromethyl)bromocinnamic acid.

Vergleich Mit ähnlichen Verbindungen

4-Methyl-3-(trifluoromethyl)cinnamic acid can be compared with other cinnamic acid derivatives such as:

- 3-(Trifluoromethyl)cinnamic acid

- 4-(Trifluoromethyl)cinnamic acid

- 3,5-Bis(trifluoromethyl)cinnamic acid

Uniqueness: The presence of both a methyl group and a trifluoromethyl group on the phenyl ring of 4-Methyl-3-(trifluoromethyl)cinnamic acid imparts unique chemical properties, such as increased lipophilicity and enhanced reactivity in certain chemical reactions. These features distinguish it from other cinnamic acid derivatives and make it a valuable compound for various applications .

Biologische Aktivität

4-Methyl-3-(trifluoromethyl)cinnamic acid is a derivative of cinnamic acid, a compound known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, potential therapeutic applications, and underlying mechanisms.

Chemical Structure and Properties

4-Methyl-3-(trifluoromethyl)cinnamic acid possesses a unique structure characterized by a trifluoromethyl group and a methyl group on the cinnamic acid backbone. The molecular formula is , and its structural representation can be summarized as follows:

- IUPAC Name : 4-Methyl-3-(trifluoromethyl)cinnamic acid

- Molecular Formula :

- CAS Number : 886498-02-8

Anti-inflammatory Effects

Research has indicated that cinnamic acid derivatives exhibit anti-inflammatory properties. A study involving various cinnamic acid derivatives demonstrated that these compounds could significantly reduce inflammation markers in animal models. Specifically, 4-Methyl-3-(trifluoromethyl)cinnamic acid showed promise in inhibiting pro-inflammatory cytokines, which are critical in the inflammatory response .

Gastric Protective Effects

In a study examining the protective effects of cinnamic acid derivatives on gastric lesions induced by hydrochloric acid and ethanol, 4-Methyl-3-(trifluoromethyl)cinnamic acid was found to improve gastric mucosal integrity. The compound demonstrated significant inhibition of gastric lesion formation compared to control groups. The results indicated an inhibition rate of approximately 61.1% when administered at a dose of 200 mg/kg .

| Compound | Dose (mg/kg) | Lesion Index (mm) | Inhibition (%) |

|---|---|---|---|

| Control | - | 74.2 ± 15.7 | - |

| 4-Methyl-3-(trifluoromethyl)cinnamic acid | 200 | 29.0 ± 12.5 | 61.1 |

This protective effect is attributed to the compound's ability to neutralize gastric acid and enhance gastric mucosal defense mechanisms.

Neuroprotective Properties

Cinnamic acid derivatives have also been studied for their neuroprotective effects. In particular, studies have highlighted the potential of these compounds to mitigate neuroinflammation and neuronal apoptosis in models of neurodegenerative diseases. While specific data on 4-Methyl-3-(trifluoromethyl)cinnamic acid in this context is limited, related compounds have shown promise in enhancing neuronal survival and function .

The biological activity of 4-Methyl-3-(trifluoromethyl)cinnamic acid can be attributed to several mechanisms:

- Antioxidant Activity : The presence of the trifluoromethyl group enhances the compound's ability to scavenge free radicals, thereby reducing oxidative stress.

- Cytokine Modulation : The compound influences the expression of various cytokines involved in inflammatory pathways, leading to reduced inflammation.

- Gastric Mucosal Protection : By enhancing the secretion of protective mucus and inhibiting gastric acid secretion, it helps maintain gastric integrity.

Case Studies and Research Findings

Several studies have explored the biological activities of cinnamic acid derivatives, including:

- Gastric Lesion Studies : In experiments with mice, treatment with various cinnamic acids resulted in significant reductions in gastric lesion indices compared to untreated controls .

- Neuroprotection Studies : Cinnamic acids have been shown to inhibit glial activation and reduce neuroinflammation in models of Tay-Sachs disease, suggesting potential applications in neurodegenerative conditions .

Eigenschaften

IUPAC Name |

3-[4-methyl-3-(trifluoromethyl)phenyl]prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O2/c1-7-2-3-8(4-5-10(15)16)6-9(7)11(12,13)14/h2-6H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYGYUKFEDBHBBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C=CC(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70395778 | |

| Record name | 3-[4-methyl-3-(trifluoromethyl)phenyl]prop-2-enoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886498-02-8 | |

| Record name | 3-[4-Methyl-3-(trifluoromethyl)phenyl]-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886498-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[4-methyl-3-(trifluoromethyl)phenyl]prop-2-enoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.